2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Overview
Description
2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
Similar compounds have been reported to have suitable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate cell cycle progression and are often dysregulated in cancer cells . This compound interacts with CDK2/cyclin A2, forming hydrogen bonds with key amino acids in the active site, thereby inhibiting the enzyme’s activity . This inhibition leads to the disruption of cell cycle progression, making it a potential candidate for anti-cancer therapies .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), this compound exhibits cytotoxic effects by inducing apoptosis and altering cell cycle progression . It influences cell signaling pathways, including the CDK2 pathway, leading to changes in gene expression and cellular metabolism . The compound’s ability to inhibit CDK2 results in the accumulation of cells in the G1 phase, preventing their progression to the S phase and ultimately leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with CDK2. The compound fits into the ATP-binding pocket of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, the compound’s structure allows it to interact with other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of CDK2 activity and continuous disruption of cell cycle progression . In vivo studies are needed to further elucidate the long-term effects and potential therapeutic applications of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of active and inactive metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites within cells . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . These properties affect its localization and accumulation within specific cellular compartments, which can impact its activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific organelles, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with phenylacetaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a lead compound in drug discovery programs targeting various diseases.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrrolo[2,3-d]pyrimidine: Shares the pyrimidine core but differs in the position of the nitrogen atoms.
Thiazolo[3,4-d]pyrimidine: Contains a sulfur atom in the ring structure.
Uniqueness
2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .
Properties
IUPAC Name |
2-phenyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12-9-6-13-7-10(9)14-11(15-12)8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGACZOWTBRIFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(NC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.